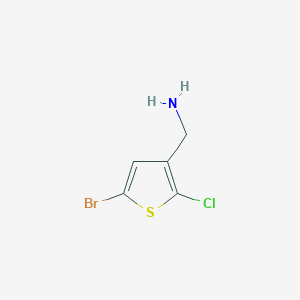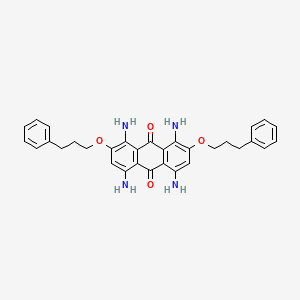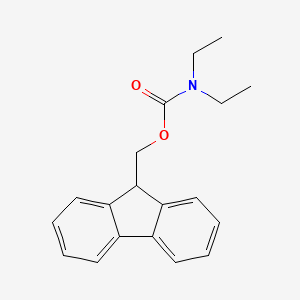
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol is a complex organic compound that features a bromine atom, a trimethylsilyl group, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Bromine Atom: Bromination of the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Final Functionalization: The final step involves the attachment of the (2-(trimethylsilyl)ethoxy)methyl group to the indazole ring, often through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The trimethylsilyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with a triazole ring instead of an indazole ring.
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol is unique due to its specific combination of functional groups and the indazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H21BrN2O2Si |
|---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-6-yl]methanol |
InChI |
InChI=1S/C14H21BrN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-12(9-18)13(15)6-11(14)8-16-17/h6-8,18H,4-5,9-10H2,1-3H3 |
InChI Key |
HJVDQDSRIZPLBD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)










